(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-fluoro-1-methyl-1H-indol-2-yl)methanone
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Overview
Description
The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-fluoro-1-methyl-1H-indol-2-yl)methanone is a complex organic molecule that combines structural elements from isoquinoline and indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-fluoro-1-methyl-1H-indol-2-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
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Formation of the Isoquinoline Derivative
Starting Material: 6,7-dimethoxy-1-tetralone.
Reaction: Reduction to 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline using a reducing agent like sodium borohydride.
Cyclization: Formation of the isoquinoline ring via Pictet-Spengler reaction with an appropriate aldehyde.
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Formation of the Indole Derivative
Starting Material: 5-fluoroindole.
Reaction: Alkylation at the 2-position using a methylating agent such as methyl iodide.
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Coupling Reaction
Intermediate: The isoquinoline and indole derivatives are coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the methoxy groups and the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
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Reduction
- Reduction of the carbonyl group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.
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Substitution
- The fluorine atom on the indole ring can be substituted with nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).
Bases: Triethylamine, sodium methoxide.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced isoquinoline derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in neurotransmitter synthesis and metabolism.
Receptor Binding: Interaction with serotonin and dopamine receptors.
Medicine
Pharmacological Activity: Potential therapeutic agent for neurological disorders due to its interaction with central nervous system receptors.
Drug Development: Lead compound for the development of new drugs targeting specific molecular pathways.
Industry
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. The isoquinoline and indole moieties allow it to bind to active sites and modulate the activity of these targets. For example, it may inhibit enzyme activity by mimicking the substrate or binding to the active site, thereby preventing the natural substrate from accessing the enzyme.
Comparison with Similar Compounds
Similar Compounds
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-chloro-1-methyl-1H-indol-2-yl)methanone: Similar structure but with a chlorine atom instead of fluorine.
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-bromo-1-methyl-1H-indol-2-yl)methanone: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-fluoro-1-methyl-1H-indol-2-yl)methanone can significantly influence its biological activity and pharmacokinetic properties. Fluorine atoms can enhance the compound’s ability to cross biological membranes, increase metabolic stability, and improve binding affinity to molecular targets.
This compound’s unique combination of isoquinoline and indole structures, along with the specific substitution pattern, makes it a valuable candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H21FN2O3 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(5-fluoro-1-methylindol-2-yl)methanone |
InChI |
InChI=1S/C21H21FN2O3/c1-23-17-5-4-16(22)8-14(17)9-18(23)21(25)24-7-6-13-10-19(26-2)20(27-3)11-15(13)12-24/h4-5,8-11H,6-7,12H2,1-3H3 |
InChI Key |
WKOZERKBHLREDK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C=C1C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC |
Origin of Product |
United States |
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